Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate
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Overview
Description
Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is known for its unique structural features, which include an imidazo[2,1-B][1,3]thiazole core fused with an aminophenyl group and an ethyl ester moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with an appropriate aldehyde to form an intermediate, which is then cyclized to produce the imidazo[2,1-B][1,3]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the imidazo[2,1-B][1,3]thiazole core or the aminophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced biological activities .
Scientific Research Applications
Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate
- 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole derivatives
- 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile
Uniqueness
Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate stands out due to its specific structural features, such as the position of the aminophenyl group and the presence of the ethyl ester moiety. These features contribute to its unique biological activities and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
ethyl 6-(4-aminophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-2-19-13(18)12-8-20-14-16-11(7-17(12)14)9-3-5-10(15)6-4-9/h3-8H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYYBQZBMQNIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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